

Dimethylnitramine: A Comprehensive Technical Guide for Researchers and Scientists

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dimethylnitramine

CAS No.: 4164-28-7

Cat. No.: S581552

Get Quote

Executive Summary

Dimethylnitramine (DMNA, CAS 4164-28-7) is an organic compound with the molecular formula $C_2H_6N_2O_2$. It has garnered significant research interest due to its role as a **model nitramine energetic material** for decomposition studies [1] and as an **environmental contaminant** formed as a by-product in amine-based post-combustion CO_2 capture (PCCC) processes [2] [3]. This whitepaper provides a consolidated technical overview of **dimethylnitramine**, covering its fundamental properties, analytical methods, environmental significance, and decomposition behavior, supported by structured data and analytical workflows to aid research and development activities.

Chemical Identity and Fundamental Properties

This section details the core identifying information and structural characteristics of **dimethylnitramine**.

Table 1: Chemical Identification and Properties of Dimethylnitramine

Property	Description
Systematic IUPAC Name	N,N-dimethylnitramide [4]

Property	Description
CAS Registry Number	4164-28-7 [4]
Molecular Formula	C ₂ H ₆ N ₂ O ₂ [4]
Synonym(s)	N-Nitrodimethylamine; N,N-Dimethylnitramine; Dimethylnitroamine [4]
Average Molecular Mass	90.08 g/mol [4]
Exact Mass	90.042927438 g/mol [4]
Topological Polar Surface Area	49.1 Å ² [4]
Molecular Structure	The molecule is planar, with significant double-bond character in the N–N bond [5].
Hydrogen Bond Acceptor Count	3 [4]
Covalently-Bonded Unit Count	1 [4]

Analytical Methodologies

Accurate detection and quantification of **dimethylnitramine** are challenging due to its high polarity and proneness to matrix effects. The following sections summarize established analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For simultaneous determination of **dimethylnitramine** and other nitramines in complex matrices like aqueous soil extracts, a robust LC-MS/MS method has been developed [2].

- **Analytical Column:** Atlantis T3 (3 μm) C18, 1 mm × 150 mm [2].
- **Mobile Phase:** Water/Methanol (90/10, v/v) with 2 mM acetic acid [2].
- **Ionization Source:** Electrospray Ionization (ESI) with polarity switching [2].

- **Limit of Detection (LOD):** $\leq 5.0 \mu\text{g L}^{-1}$ in aqueous soil extracts with a 20 μL injection volume and no prior enrichment [2].
- **Key Considerations:**
 - **Matrix Effects:** Compensated using isotope-labelled internal standards [2].
 - **Precision and Linearity:** Within- and between-day precision $\leq 19\%$; linearity ($r^2 \geq 0.995$) for concentrations up to $500.0 \mu\text{g L}^{-1}$ [2].
 - **Signal Stability:** The use of polarity switching and frequent cleaning of the ion transfer capillary is recommended to avoid signal decrease over time [2].

Gas Chromatography (GC) Based Methods

Historically, gas-liquid chromatographic methods have been employed, often involving derivatization (e.g., oxidation to corresponding nitramines) for enhanced detection at picogram levels [6]. However, such oxidation steps may lack reproducibility [6].

Environmental Formation and Significance

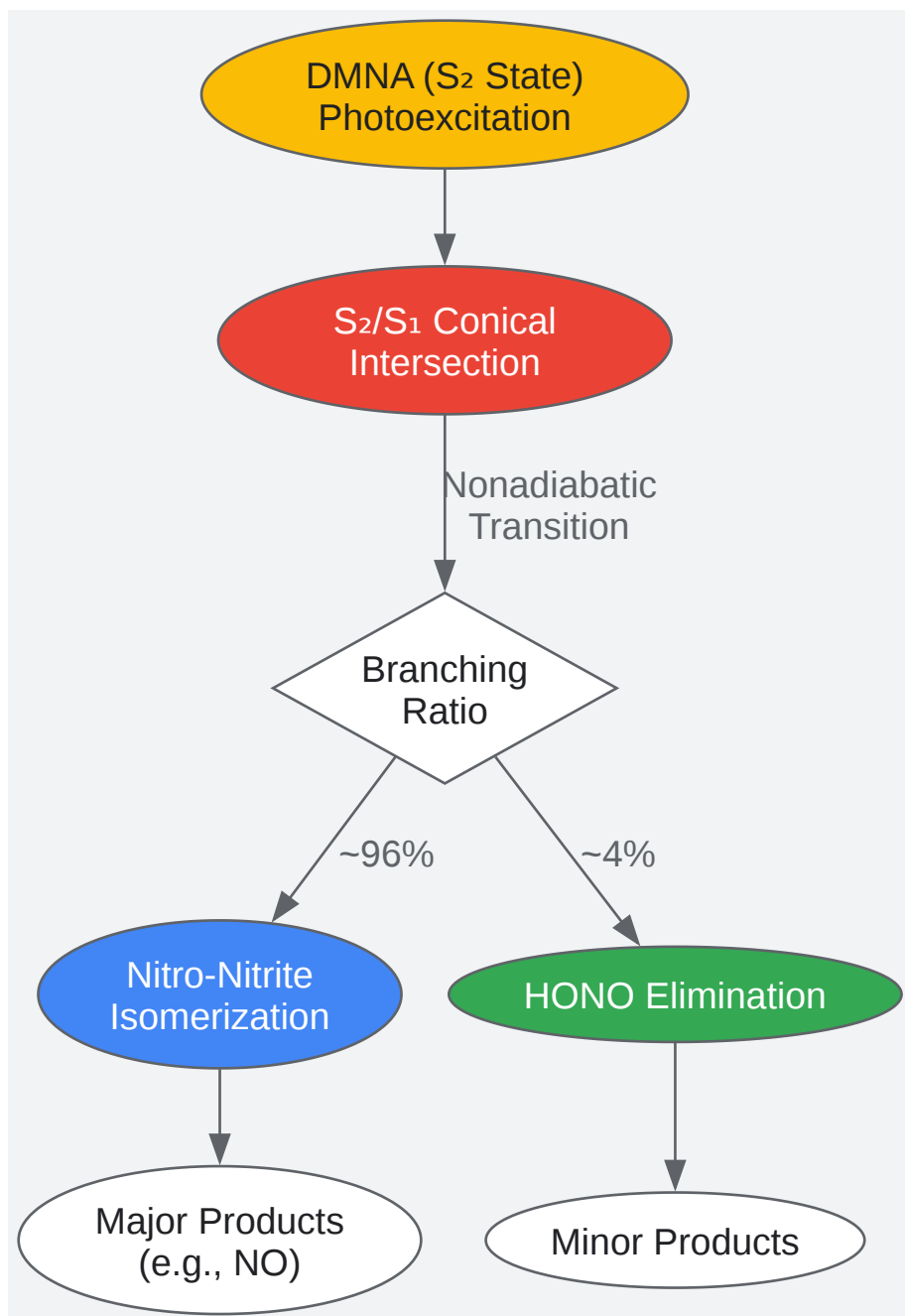
Dimethylnitramine is an environmental contaminant of emerging concern.

- **Primary Source:** Formed as a by-product during amine-based post-combustion CO_2 capture (PCCC) processing [2] [3].
- **Environmental Fate:** Soil sorption is a critical determinant of its environmental transport and impact [2].
- **Toxicological Profile:** **Dimethylnitramine** is considered **potentially carcinogenic** and exhibits a **genotoxic potential** in toxicological testing, necessitating a thorough human health risk assessment for applications like CO_2 capture [3].

Decomposition Pathways and Energetic Properties

As a model nitramine compound, the decomposition mechanism of **dimethylnitramine** has been extensively studied to understand the behavior of more complex energetic materials.

The following diagram illustrates the primary decomposition pathways of **dimethylnitramine**, particularly under photoexcitation, as revealed by experimental and theoretical studies [1].



[Click to download full resolution via product page](#)

Diagram 1: Key decomposition pathways of **dimethylnitramine** under UV excitation, highlighting the dominant nitro-nitrite isomerization channel [1].

Key Findings from Decomposition Studies [1]:

- **Dominant Channel:** The primary decomposition pathway for electronically excited DMNA is **nitro-nitrite isomerization**, with a minor contribution from **HONO elimination**. The branching ratio is approximately 1:0.04 (96% : 4%).

- **Critical Role of Conical Intersections:** A conical intersection between upper (S_2) and lower (S_1) electronic states along the isomerization coordinate provides a direct, nonadiabatic decomposition pathway. A similar intersection in the ground state (S_0) favors a different channel, NO_2 elimination, as the major route for thermal decomposition.
- **Experimental Observations:** Decomposition initiated by UV excitation (226 nm and 193 nm) primarily yields NO molecules with relatively hot rotational (120 K) and cold vibrational distributions.

Experimental Protocols

Protocol: LC-MS/MS Analysis of Dimethylnitramine in Aqueous Soil Extracts

This protocol is adapted from the method published by Gundersen et al. [2].

1. Sample Preparation:

- Centrifuge soil extracts to separate particulate matter.
- Use isotope-labelled internal standards (e.g., d_6 -**Dimethylnitramine**) to compensate for matrix effects.

2. Instrumental Parameters:

- **Column:** Atlantis T3 (3 μm) C18, 1 mm \times 150 mm.
- **Mobile Phase:** Isocratic elution with Water/Methanol (90:10, v/v) containing 2 mM acetic acid.
- **Flow Rate:** 0.1 mL/min.
- **Injection Volume:** 20 μL .
- **Column Temperature:** Ambient (e.g., 25 $^\circ\text{C}$).
- **Detection:** Tandem Mass Spectrometry.
- **Ion Source:** Electrospray Ionization (ESI) with **polarity switching**.
- **Source Conditions:** Optimize for capillary voltage, desolvation temperature, and gas flow based on the specific MS instrument.

3. Quality Control:

- Construct a calibration curve (e.g., up to 500.0 $\mu\text{g L}^{-1}$) with internal standardization.
- Monitor system performance and clean the ion transfer capillary frequently to maintain signal stability.

Research Gaps and Future Directions

Despite the existing body of knowledge, several areas require further investigation:

- **Comprehensive Toxicological Data:** Detailed in-vivo toxicity and carcinogenicity studies are needed for robust human health risk assessment [3].
- **Environmental Dynamics:** More data on the long-term stability, degradation pathways, and bioaccumulation potential of **dimethylnitramine** in various environmental compartments is crucial.
- **Analytical Method Expansion:** Developing methods for a wider range of matrices (e.g., air, biological fluids) and lower detection limits would enhance environmental monitoring capabilities.

Conclusion

Dimethylnitramine serves as a critical compound in two distinct fields: as a model system for understanding nitramine decomposition in energetic materials and as an environmental contaminant with potential health implications. This guide has synthesized its fundamental properties, advanced analytical methods, and key behaviors to support ongoing research and risk management efforts. Future work should focus on closing the identified research gaps to fully understand and mitigate the risks associated with this compound.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Experimental and theoretical exploration of the initial steps ... [pubmed.ncbi.nlm.nih.gov]
2. LC–MS/MS Method for Simultaneous Determination of ... [link.springer.com]
3. Human health risk assessment of nitrosamines and ... [climahealth.info]
4. CAS 4164-28-7 Dimethylnitramine - Alfa Chemistry [alfa-chemistry.com]

5. Structure of Dimethylnitramine [nature.com]

6. Gas-liquid chromatographic determination of ... [sciencedirect.com]

To cite this document: Smolecule. [Dimethylnitramine: A Comprehensive Technical Guide for Researchers and Scientists]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b581552#dimethylnitramine-introductory-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com